6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is a spiro compound characterized by its unique structure, which includes a spiro junction between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione typically involves the reaction of aromatic amines with spiro diesters. One common method includes the reaction of aniline with a spiro diester under specific conditions, such as toluene at 60°C for 12 hours . The reaction may also involve the use of reagents like HOBT ammonium salt and EDCI in a solvent mixture of THF/DMF .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles attack the spiro junction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes or pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-amino-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target molecules. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride:
Uniqueness
6-amino-5,7-diazaspiro[25]oct-5-ene-4,8-dione is unique due to its specific spiro junction and the presence of amino and diaza groups
Eigenschaften
Molekularformel |
C6H7N3O2 |
---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
6-amino-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione |
InChI |
InChI=1S/C6H7N3O2/c7-5-8-3(10)6(1-2-6)4(11)9-5/h1-2H2,(H3,7,8,9,10,11) |
InChI-Schlüssel |
SLANZZDELCYZBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(=O)NC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.